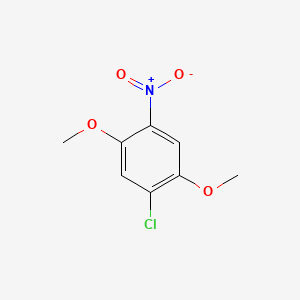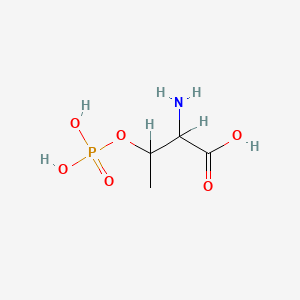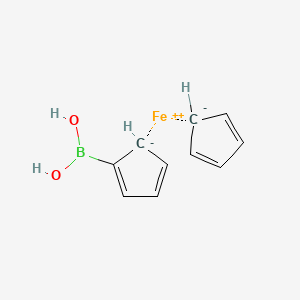
2-溴丙烯腈
描述
2-Bromoacrylonitrile is a chemical compound with the molecular formula C3H2BrN . It is a clear to hazy, colorless to orange liquid .
Molecular Structure Analysis
The 2-Bromoacrylonitrile molecule contains a total of 6 bonds. There are 4 non-H bonds, 2 multiple bonds, 1 double bond, 1 triple bond, and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
2-Bromoacrylonitrile has a molecular weight of 131.96 . It appears as a clear to hazy, colorless to orange liquid . The refractive index is 1.482, and it has a boiling point of 48-54°C at 150 mbar. Its density is 1.595 g/mL at 25°C .科学研究应用
Research on Solvent Effects
2-Bromoacrylonitrile’s interactions with solvents can be studied to understand solvent effects on its properties. This research can provide insights into how different solvents influence the behavior of chemicals, which is crucial in optimizing reactions and processes .
安全和危害
作用机制
Target of Action
The primary targets of 2-Bromoacrylonitrile This compound is a type of organic compound, and its interactions with biological systems can be complex and multifaceted .
Mode of Action
The exact mode of action of 2-Bromoacrylonitrile As an organic compound, it may interact with various biological targets, leading to a range of potential effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromoacrylonitrile Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of 2-Bromoacrylonitrile More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
属性
IUPAC Name |
2-bromoprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN/c1-3(4)2-5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPIGRYBIGUGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238821 | |
| Record name | 2-Bromoacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoacrylonitrile | |
CAS RN |
920-34-3 | |
| Record name | 2-Bromo-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoacrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoacrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-bromoacrylonitrile particularly reactive in addition reactions?
A1: 2-bromoacrylonitrile demonstrates high reactivity as a Michael acceptor due to the electron-withdrawing nature of both the bromine atom and the nitrile group. These electron-withdrawing groups increase the electrophilicity of the β-carbon, making it a prime target for nucleophilic attack. Research has shown that 2-bromoacrylonitrile exhibits higher reactivity compared to 2-chloroacrylonitrile in reactions with benzenesulfinic acids. [] This difference is attributed to the enhanced electrophilicity of the β-carbon in 2-bromoacrylonitrile, supported by its higher acceptor delocalizability and faster reaction rates observed in experiments. []
Q2: How can 2-bromoacrylonitrile be utilized in multi-step organic synthesis?
A2: 2-bromoacrylonitrile, alongside its derivative bis(2-bromoacrylonitrile), can function as a versatile linchpin reagent in multicomponent coupling reactions. [] It readily undergoes sequential conjugate addition/elimination reactions with both nitrogen and carbon nucleophiles. For instance, while secondary amines participate in monosubstitutions, carbon nucleophiles add twice to the molecule. [] This sequential reactivity offers a controlled approach to incorporating diverse nucleophiles, enabling the synthesis of complex molecules. Notably, the order of nucleophile addition can be strategically controlled to achieve desired regioisomers. [] This control over the reaction sequence allows for the preparation of diversely substituted compounds, including those resembling natural product motifs, through subsequent intramolecular cyclization reactions. []
Q3: Are there analytical techniques available to characterize the products formed in reactions involving 2-bromoacrylonitrile?
A3: Yes, the products obtained from reactions involving 2-bromoacrylonitrile, such as the 3-benzenesulfonyl-2-halogenopropanenitriles, can be characterized using a combination of microanalytical and spectral methods. [] These techniques include but are not limited to elemental analysis for verifying the molecular formula and spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm the structure and identify characteristic functional groups present in the synthesized compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)



![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester](/img/structure/B1583381.png)





![Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester](/img/structure/B1583390.png)
![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)